Product packaging for Aluminum subacetate(Cat. No.:CAS No. 142-03-0)

Aluminum subacetate

Cat. No.: B091270
CAS No.: 142-03-0
M. Wt: 163.08 g/mol
InChI Key: RHPIJWYTYJJCFU-UHFFFAOYSA-L
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Description

Aluminum Subacetate, also known as basic aluminum acetate or aluminum diacetate hydroxide, is a chemical compound with the molecular formula C4H7AlO5 and a molecular weight of 162.08 g/mol . This compound is valued in research and industrial applications for its astringent and antiseptic properties . Its primary research applications include investigating its role as a mordant in textile dyeing processes, where it helps fix dyes to fabrics . Additional areas of application research include its use in waterproofing and fireproofing formulations, and as a component in antiperspirants . From a safety and handling perspective, researchers should note that this compound is insoluble in water and is incompatible with strong oxidizing agents . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8AlO5 B091270 Aluminum subacetate CAS No. 142-03-0

Properties

CAS No.

142-03-0

Molecular Formula

C4H8AlO5

Molecular Weight

163.08 g/mol

InChI

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2

InChI Key

RHPIJWYTYJJCFU-UHFFFAOYSA-L

SMILES

CC(=O)O[Al]OC(=O)C.O

Canonical SMILES

CC(=O)O[Al]OC(=O)C.O

Other CAS No.

142-03-0

physical_description

White precipitate or solid;  Soluble in water when freshly prepared;  [Merck Index] White powder; 

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Laboratory-Scale Synthesis Protocols

In a laboratory setting, the synthesis of aluminum subacetate is often achieved through precise and controlled methods to ensure high purity and desired properties.

A common laboratory method for synthesizing this compound involves a metathesis, or double decomposition, reaction. This process typically utilizes aluminum sulfate (B86663) and an acetate (B1210297) salt, such as sodium acetate or calcium acetate. scribd.com In this reaction, an aqueous solution of aluminum sulfate is treated with a solution of the acetate salt. This leads to the formation of this compound, which precipitates out of the solution, and a soluble sulfate salt. scribd.com

The general chemical reaction can be represented as: Al₂(SO₄)₃ + 3Ca(CH₃COO)₂ + 2H₂O → 2Al(OH)(CH₃COO)₂ + 3CaSO₄

Another variation of this metathesis reaction involves the use of lead acetate, which also results in the precipitation of the corresponding sulfate salt. scribd.com

Controlled precipitation is a critical aspect of synthesizing this compound to ensure the formation of a product with the desired physical and chemical properties. The process often involves the reaction of aluminum sulfate with calcium carbonate and acetic acid. ncats.io In a typical procedure, aluminum sulfate is dissolved in cold water, followed by the gradual addition of calcium carbonate while stirring continuously. Acetic acid is then slowly introduced, and the mixture is allowed to stand for an extended period, often up to 24 hours, to allow for complete reaction and precipitation. The resulting precipitate is then filtered and washed.

The solubility of aluminum salts is highly dependent on pH, with the aluminum(III) cation (Al³⁺) having a strong affinity for hydroxide (B78521) ions, which encourages precipitation. nih.gov Techniques such as co-precipitation, using precursors like aluminum sulfate and sodium hydroxide, are also employed to produce aluminum-based nanoparticles. innovareacademics.inresearchgate.net

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are manipulated include temperature, pH, and the molar ratios of the reactants. For instance, in the metathesis reaction between aluminum sulfate and sodium acetate, maintaining stoichiometric ratios is critical for optimizing the yield. The reaction is typically carried out at room temperature (20–25°C).

Pharmacopeial standards provide specific guidelines for these parameters. For example, the United States Pharmacopeia (USP) 31 specifies a molar ratio of aluminum sulfate to acetic acid of 1:2.5 and a pH adjustment to between 4.2 and 4.5. In some formulations, such as those for ear drops, other substances like tartaric acid may be added to improve solubility, as noted in the British Pharmacopoeia (BP) 2008. The pH of the resulting solution can be quite acidic, close to 1.0. frontiersin.org The study of how these parameters affect the final product is an ongoing area of research, with various methods being explored to control the synthesis of aluminum-based compounds. researchgate.net

ParameterOptimized ConditionSource
Temperature 20-25°C
pH 4.2-4.5
Molar Ratio (Aluminum Sulfate:Acetic Acid) 1:2.5

Controlled Precipitation Techniques

Industrial-Scale Production Engineering

The transition from laboratory-scale synthesis to industrial-scale production introduces challenges related to reactor design, process control, and impurity management.

For large-scale production of aluminum compounds, Continuous Flow Stirred-Tank Reactors (CSTRs) are often utilized. ubharajaya.ac.id The design of these reactors is critical for optimizing production. ubharajaya.ac.idresearchgate.net For instance, in the production of Al₂O₃ nanoparticles, a process might involve multiple CSTRs in series. ubharajaya.ac.id The design includes specifying the volume of the reactors, their height, and the power of the stirrers, which are equipped with multiple blades to ensure proper mixing. ubharajaya.ac.id High temperatures and pressures can be employed in industrial processes like the Bayer process for alumina (B75360) production. ubharajaya.ac.id The development of advanced reactor processes, sometimes operating at temperatures exceeding 2000°C, is a focus of research to improve efficiency and reduce costs in aluminum production. researchgate.netenergy.gov

Example of Industrial Reactor Specifications for Al₂O₃ Nanoparticle Production:

Reactor Volume (m³) Height (ft) Stirrer Power (Hp)
Reactor 1 & 2 2.9689 5.0424 50

| Reactor 3 | 4.3387 | 9.0847 | 75 |

Table data derived from a study on Al₂O₃ nanoparticle production and may not be specific to this compound but illustrates industrial reactor design principles. ubharajaya.ac.id

Controlling impurities is a significant concern in the industrial synthesis of this compound. The presence of unintended substances can affect the product's quality and performance. In the synthesis involving calcium acetate and aluminum sulfate, the formation of calcium sulfate can be problematic as it may crystallize out of solution. google.com To prevent this, substances like acetanilid or acetphenitidin can be added to the reaction mixture to form a more soluble compound with the calcium sulfate. google.com

When this compound is used in applications like wastewater treatment, it can contribute to an increase in the total organic carbon (TOC) in the treated water. frontiersin.org Pharmacopeial monographs often set limits for impurities. For example, discussions around USP standards have included tightening the limits for unspecified impurities and considering the inclusion of tests for specific process-related impurities. uspnf.com The reduction of impurities like aluminum carbide is a key hurdle in the development of advanced carbothermic reduction processes for aluminum production. energy.gov

Large-Scale Chemical Processing and Reactor Design

Mechanistic Studies of Formation and Hydrolysis

The formation and hydrolysis of this compound in aqueous solutions are complex processes involving a series of equilibria that lead to the formation of various monomeric and polynuclear species. The speciation of aluminum in these solutions is highly dependent on factors such as pH, temperature, and the concentration of reactants. oulu.fi

Hydrolysis Kinetics and Equilibrium Dynamics

The hydrolysis of the aluminum ion (Al³⁺) in the presence of acetate is a multifaceted process. In aqueous environments, aluminum salts undergo hydrolysis, generating a range of species from simple hydrated ions to complex polymers and solid hydroxides. researchgate.netlookchem.com The kinetics of these reactions and the resulting equilibrium are sensitive to environmental conditions.

The hydrolysis of aluminum salts is significantly influenced by pH. In acidic solutions (pH < 6.2), hydrolysis is a key process. oulu.firesearchgate.net As the pH increases, the hydrolysis of the coagulant is intensified, leading to the formation of neutral hydroxy complexes like Al(OH)₃. researchgate.net Temperature also plays a critical role; a decrease in temperature from 25°C to 4°C can shift the stable pH range for certain polynuclear species and reduce the minimum solubility of amorphous aluminum hydroxide (Al(OH)₃(am)). researchgate.net For instance, the Al₁₃ polymer is dominant at a pH of 4.0-4.5 at 25°C, but this range shifts to 4.5-6.3 at 4°C. researchgate.net

Solutions of aluminum acetate are known to be hydrolyzed, containing a dynamic mixture of various complex aluminum-hydroxyl species and colloidal aluminum hydroxide. lookchem.com The equilibrium in these solutions involves multiple species co-existing. wikipedia.org The hydrolysis of aluminum nitride (AlN), another aluminum compound, demonstrates that the process can be controlled by different steps depending on the temperature, such as boundary layer diffusion, chemical reaction, or product layer diffusion. mdpi.com While the specific kinetics for this compound are not detailed with the same model, the principle of temperature-dependent rate-controlling steps is a general feature of hydrolysis kinetics. mdpi.com

Table 1: Aluminum Hydrolysis Reactions and Equilibrium Constants This table presents the fundamental hydrolysis reactions for the Al³⁺ ion in water at 25°C and zero ionic strength. These equilibria are foundational to understanding the behavior of aluminum acetate in solution.

ReactionEquilibrium Constant (log K)
Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺-5.0
Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺-9.3
Al³⁺ + 3H₂O ⇌ Al(OH)₃(aq) + 3H⁺-15.0
Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺-23.5
2Al³⁺ + 2H₂O ⇌ Al₂(OH)₂⁴⁺ + 2H⁺-7.7
3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺-13.9
13Al³⁺ + 32H₂O ⇌ Al₁₃O₄(OH)₂₄⁷⁺ + 32H⁺-95.6
Data sourced from scientific literature. researchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Spectroscopic methods that probe the vibrational and nuclear properties of molecules are fundamental to confirming the identity and structural features of aluminum subacetate.

Fourier-Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in this compound, specifically the acetate (B1210297) and hydroxide (B78521) ligands coordinated to the aluminum center. The FTIR spectrum of this compound provides characteristic absorption bands that confirm its structure. The presence of the acetate groups is primarily identified by the C=O stretching vibration. Additionally, the hydroxide group also gives rise to distinct vibrational bands. The analysis of these spectral features allows for the confirmation of the compound's basic salt structure, distinguishing it from the neutral salt, aluminum triacetate, which lacks the hydroxide ligand.

FTIR spectroscopy is also used to study the thermal decomposition products of this compound, such as various phases of alumina (B75360), by monitoring the appearance of Al-O bond vibrations and the disappearance of bands associated with the acetate and hydroxyl groups. unimap.edu.my

Table 1: Key FTIR Absorption Bands for Ligand Identification in this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Acetate (C=O)Stretching1700–1750
Hydroxyl (O-H)StretchingBroad band, typically 3200-3600
Al-OStretchingLower wavenumber region, <1000 unimap.edu.my

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ²⁷Al nucleus, offers profound insights into the coordination environment of the aluminum atom in this compound. dieter-freude.de Since ²⁷Al is a quadrupolar nucleus, its NMR spectrum is highly sensitive to the symmetry of the local electronic environment. dieter-freude.de This allows researchers to distinguish between different coordination geometries, such as tetrahedrally and octahedrally coordinated aluminum atoms. dieter-freude.delookchem.com

For this compound and its derivatives, ²⁷Al NMR can provide data on the isotropic chemical shift (δ) and the quadrupole coupling constant (CQ), which together act as a fingerprint for a specific aluminum-containing phase. dieter-freude.de For example, studies on related aluminum compounds like transition aluminas (which can be formed from the calcination of this compound) use ²⁷Al NMR to identify the various phases (γ, δ, θ, etc.) based on their unique NMR parameters. dieter-freude.deresearchgate.net The technique is crucial for understanding the structure of both crystalline and amorphous materials where diffraction methods may be less informative. researchgate.net

Table 2: Illustrative ²⁷Al NMR Parameters for Different Aluminum Coordination States

Aluminum Site CoordinationTypical Isotropic Chemical Shift (δ) / ppmTypical Quadrupole Coupling Constant (CQ) / MHzReference
Tetrahedral (AlO₄)50 to 80Varies dieter-freude.de
Penta-coordinated (AlO₅)30 to 40Varies researchgate.net
Octahedral (AlO₆)0 to 15Varies dieter-freude.de

Note: The values are typical ranges for aluminas and related compounds and serve to illustrate the capability of the technique. Specific values for this compound depend on its precise solid-state structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Identification

X-ray Diffraction and Crystallographic Studies

X-ray diffraction (XRD) is the principal method for investigating the long-range atomic order in this compound, allowing for phase identification and structural analysis of its precipitates and derivatives.

X-ray diffraction is fundamentally used to determine whether a sample of this compound is crystalline or amorphous. A crystalline solid will produce a distinct diffraction pattern with sharp peaks at specific angles, corresponding to the regular arrangement of atoms in a crystal lattice. researchgate.net In contrast, an amorphous material lacks long-range order and yields a broad, diffuse halo in its XRD pattern. researchgate.netarizona.edu

Research has shown that this compound can be prepared as a crystalline powder, often consisting of agglomerates of crystalline plates. researchgate.net However, the conditions of preparation, such as the ratio of reactants, can lead to the formation of X-ray amorphous basic aluminum salts. arizona.edu These amorphous precipitates are often highly hydrated, which disrupts the formation of a regular crystal lattice. arizona.edu The amorphous to crystalline transition of related aluminum compounds and derivatives is also extensively studied using XRD, often as a function of temperature. researchgate.netttu.edu

For crystalline samples of this compound, XRD provides detailed crystallographic information. The diffraction pattern is a fingerprint of the material's crystal structure. Analysis of the peak positions and intensities can be used to identify the specific crystalline phase. researchgate.net Studies on crystalline aluminum hydroxyacetate, Al(OH)(CH₃COO)₂, have used XRD to characterize the white powder precipitate. researchgate.net

Furthermore, XRD is essential for analyzing the structural transformations that occur when this compound is heated. The thermal decomposition of Al(OH)(CH₃COO)₂ leads to the formation of various transition aluminas (Al₂O₃) before ultimately converting to the most stable α-Al₂O₃ phase at high temperatures. researchgate.netresearchgate.net XRD analysis tracks these phase transitions by identifying the characteristic diffraction patterns of each intermediate alumina phase, such as γ-Al₂O₃ and δ-Al₂O₃. researchgate.netresearchgate.net

Chromatographic and Elemental Quantification

While spectroscopy and diffraction are used for structural elucidation, chromatographic techniques are primarily employed to assess the purity of this compound preparations. High-Performance Liquid Chromatography (HPLC) is an effective method for detecting and quantifying organic impurities that may be present, such as residual tartaric acid in USP-grade solutions. Other chromatographic methods, such as paper chromatography, have historically been used for the separation and determination of aluminum. nih.gov

For the quantification of the primary components, elemental analysis and titrimetric methods are often used. Complexometric titration with EDTA is a standard method for determining the aluminum content, while acid-base titrations can quantify the amount of free acetic acid. More advanced instrumental techniques, such as Inductively Coupled Plasma (ICP) spectroscopy, can also be employed for precise verification of the aluminum content.

An In-depth Analysis of this compound: Advanced Characterization Techniques

This compound, also known as basic aluminum acetate, is a compound with the chemical formula C4H7AlO5. nih.gov It is a salt derived from aluminum and acetic acid. This article delves into the advanced spectroscopic, structural, microscopic, and morphological characterization of this compound, providing a detailed overview of the scientific methods used to ensure its purity, verify its composition, and analyze its physical form.

Coordination Chemistry and Complexation Behavior in Aqueous Media

Aluminum's Coordination Preferences with Carboxylate and Hydroxide (B78521) Ligands

Aluminum, as a hard Lewis acid, exhibits a strong preference for coordination with hard Lewis bases, such as oxygen-containing ligands. rsc.org In aqueous solutions, the aluminum(III) ion (Al³⁺) readily coordinates with both carboxylate groups (from acetate) and hydroxide ions (OH⁻). nih.govontosight.ai The nature of this coordination is primarily electrostatic or ionic, forming non-covalent bonds. tandfonline.com

Computational studies have shown that in biological systems, aluminum has a preference for binding sites with multiple negatively charged oxygen donors, such as those found in multidentate ligands containing carboxylate groups. nih.gov The coordination environment can significantly influence the properties and reactivity of the resulting aluminum complex. ontosight.ai

pH-Dependent Speciation and Hydrolysis Product Distribution

The speciation of aluminum in aqueous solutions is highly dependent on pH. core.ac.ukillinois.edu In the case of aluminum subacetate, the interplay between acetate (B1210297) complexation and hydrolysis reactions leads to a complex distribution of species that varies significantly with pH.

At very low pH (below 4.0), the predominant species is the hydrated aluminum ion, [Al(H₂O)₆]³⁺. illinois.edu As the pH increases into the acidic to near-neutral range, hydrolysis reactions become more significant, leading to the formation of various monomeric and polynuclear hydroxo-aluminum species. illinois.edunih.gov The hydrolysis of the aluminum ion releases protons, contributing to the slightly acidic nature of aluminum acetate solutions. orchidsinternationalschool.com

The presence of acetate ions influences this hydrolysis process. Potentiometric titrations have been used to study the speciation of aluminum(III)-acetate complexes under physiological conditions. tandfonline.com These studies have identified the formation of various complex species, with their relative concentrations being a function of both pH and the metal-to-ligand ratio. tandfonline.com For instance, in a specific pH range, dimeric hydroxo-bridged species may become predominant. tandfonline.com

The following table summarizes the general trend of aluminum speciation as a function of pH in the presence of acetate:

pH RangeDominant Aluminum Species
< 4.0[Al(H₂O)₆]³⁺
4.0 - 6.5Monomeric and polynuclear hydroxo-aluminum-acetate complexes, Al(OH)₂⁺, Al(OH)₃(s)
> 7.0Al(OH)₄⁻

This table provides a generalized overview. The exact distribution of species depends on concentration and the specific acetate-to-aluminum ratio. Data sourced from illinois.edu.

Formation and Stability of Polynuclear Aluminum Acetate Complexes

Under certain conditions, particularly with increasing pH and aluminum concentration, the monomeric aluminum-acetate and hydroxo-aluminum species can undergo polymerization to form polynuclear complexes. researchgate.net These larger structures are often characterized by hydroxo- or oxo-bridges linking multiple aluminum centers.

The formation of these polynuclear species is a key aspect of aluminum chemistry in aqueous solutions. researchgate.net The presence of acetate ligands can influence the structure and stability of these polynuclear complexes. Studies have identified various polynuclear aluminum species, including dimers and trimers, in solutions containing aluminum and acetate. cdnsciencepub.com For example, research has indicated the presence of dimeric species like [Al₂(OH)₂(H₂O)₈]⁴⁺ in a pH range of 3 to 6. researchgate.net

Potentiometric studies of aluminum(III)-acetate solutions have provided evidence for the formation of binuclear hydroxo-complexes, such as M₂L(OH)₂ and M₂L(OH)₃ (where M is Al³⁺ and L is the acetate anion). tandfonline.com The stability of these polynuclear complexes is dependent on factors like pH, temperature, and the ratio of aluminum to acetate. nih.govresearchgate.net The formation of stable polynuclear complexes is significant in various applications, including water treatment and the synthesis of materials. researchgate.netoulu.fi

Interactions with Diverse Organic Ligands and Their Chemical Consequences

The aluminum ion in this compound can interact with a wide variety of other organic ligands present in the solution, leading to the formation of new complex species. orchidsinternationalschool.com These interactions are competitive, with the relative stability of the resulting complexes determining the final speciation.

Organic acids containing carboxyl and hydroxyl groups, such as citric acid, oxalic acid, and malic acid, can form stable chelate complexes with aluminum. agriculturejournals.cz The strength of these interactions varies depending on the specific ligand. For instance, oxalic acid has been shown to have a strong effect on aluminum speciation, forming more than one type of complex. agriculturejournals.cz In contrast, the effect of malic acid is less significant. agriculturejournals.cz

Polyphenols, another class of organic ligands, can also form stable complexes with aluminum. acs.orgresearchgate.net The formation of these complexes can have significant implications, for example, in the context of aluminum detoxification in plants. acs.orgresearchgate.net The stability of these aluminum-polyphenol complexes is also pH-dependent. acs.org

The interaction with other ligands can also influence the hydrolysis and precipitation behavior of aluminum. The formation of stable, soluble complexes with organic ligands can prevent the precipitation of aluminum hydroxide. acs.org This complexation is a critical factor in understanding the bioavailability and mobility of aluminum in environmental and biological systems. agriculturejournals.cz

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic Roles in Organic and Polymerization Reactions

Aluminum subacetate demonstrates notable catalytic activity, enhancing reaction rates and yields in various chemical processes.

This compound functions as a catalyst in organic synthesis, facilitating reactions and leading to improved reaction rates and product yields. Its mechanism often involves acting as a Lewis acid, where the aluminum center can coordinate with reactants, thereby activating them for subsequent chemical transformation. This interaction can lower the activation energy of the reaction, leading to a significant rate enhancement. nih.gov The catalytic properties are also leveraged in processes where it can be used to prepare other catalytically active species. For instance, organic aluminum compounds derived from aluminum precursors have been shown to be effective catalysts. researchgate.net The efficiency of such catalytic systems can be influenced by the localization of the enzyme with its substrate, a principle that demonstrates how proximity and binding can enhance reaction rates by orders of magnitude. nih.gov

Aluminum compounds, including those derived from this compound, are recognized as effective catalysts in the production of polyesters like Poly(ethylene terephthalate) (PET). google.comtubitak.gov.tr They offer an environmentally friendlier and low-toxicity alternative to traditional antimony-based catalysts. google.comtubitak.gov.tr

In the synthesis of Poly(ethylene terephthalate-co-isophthalate) (PETI), a copolyester of PET, the hydrolysate of this compound (AlSA), specifically γ-AlOOH (gamma-boehmite), is used to create a compound catalyst with ethylene (B1197577) glycol stibium (EGSb). researchgate.netrsc.orgrsc.org Research has shown that this Sb/Al bimetallic compound catalyst exhibits significant synergistic effects during the polycondensation stage of polyester (B1180765) synthesis. researchgate.netrsc.orgrsc.org The use of this compound catalyst allows for a substantial reduction in the amount of the antimony-based catalyst needed and shortens the required polycondensation time. researchgate.netrsc.org Specifically, compared to using only the EGSb catalyst, the compound catalyst can reduce the usage of EGSb by 60% and the polycondensation time by 18.6%. researchgate.netrsc.org

Furthermore, the γ-AlOOH component not only plays a catalytic role but also acts as a crosslinking center, which can enhance the thermal properties of the resulting polyester, such as its melting point and glass transition temperature. researchgate.netrsc.org The use of aluminum-based catalysts can yield high-quality PET with intrinsic viscosities suitable for commercial applications. google.com Bimetallic systems, such as Ti-Al coordination catalysts, have also proven effective, improving the reaction rate and leading to high molecular weight polyesters. nih.gov

Table 1: Effect of γ-AlOOH from this compound on PETI Synthesis

Catalyst SystemKey AdvantageReported OutcomeReference
γ-AlOOH and Ethylene Glycol Stibium (EGSb)Synergistic Catalytic EffectReduced EGSb usage by 60% and polycondensation time by 18.6%. researchgate.netrsc.org
γ-AlOOH and Ethylene Glycol Stibium (EGSb)Improved Polymer PropertiesDecreased diethylene glycol content; improved melting point and glass transition temperature. researchgate.netrsc.org
Organic Aluminum CatalystsEnvironmental and QualityLow toxicity, coexists with the polymer, does not negatively impact PET quality. google.com

Catalytic Mechanism and Reaction Rate Enhancement in Organic Synthesis

Precursor Chemistry for Advanced Inorganic Materials

Aluminum acetate (B1210297) is a key starting material for the synthesis of various advanced inorganic materials, most notably different phases of alumina (B75360). Its decomposition and hydrolysis characteristics allow for controlled production of materials with specific properties.

Aluminum acetate serves as a valuable precursor for producing alumina (Al₂O₃) powders, including the catalytically important gamma-alumina (γ-Al₂O₃) phase. researchgate.netscientific.net The synthesis involves the thermal decomposition of aluminum acetate. The temperature of this decomposition process is a critical parameter that determines the resulting phase of the alumina. scientific.netresearchgate.net

Decomposition at lower temperatures, for example around 650°C, typically yields a predominantly amorphous alumina precursor. scientific.netresearchgate.net When the decomposition temperature is increased to 850°C, the primary product is gamma-alumina. scientific.netresearchgate.net Further heating to temperatures above 1100°C is required to form the most stable alpha-alumina (α-Al₂O₃) phase. researchgate.net This method provides an alternative route for synthesizing crystalline alumina, and using an amorphous precursor derived from aluminum acetate can lower the temperature required for the formation of the alpha phase to around 900°C. researchgate.netscientific.netresearchgate.net The resulting alumina powders can be produced with nanometric crystal sizes. researchgate.net

Table 2: Thermal Decomposition of Aluminum Acetate for Alumina Synthesis

Decomposition TemperaturePrimary ProductKey CharacteristicReference
~500°CDecomposed AcetateComplete decomposition and elimination of the acetate. researchgate.net
650°CAmorphous Alumina PrecursorMore susceptible to subsequent treatments to form alpha-alumina at lower temperatures. scientific.netresearchgate.net
850°CGamma-Alumina (γ-Al₂O₃)Formation of the catalytically active gamma phase. scientific.netresearchgate.net
>1100°CAlpha-Alumina (α-Al₂O₃)Formation of the most stable alumina phase. researchgate.net

The sol-gel method is a versatile chemical synthesis technique used to produce high-purity ceramic powders, including alumina, from organometallic or inorganic precursors. researchgate.net Aluminum acetate can be employed in sol-gel processes, although aluminum alkoxides are also common precursors. researchgate.netcambridge.org

The general sol-gel process involves several steps:

Sol Formation : A stable suspension of colloidal particles (a sol) is formed from a precursor. In the context of alumina, this can involve the hydrolysis and condensation of an aluminum precursor like aluminum sec-butoxide (B8327801) in a solvent. researchgate.netcambridge.org

Gelation : The particles in the sol polymerize at a low temperature to form a continuous network, resulting in a wet gel. researchgate.net

Drying and Heat Treatment : The solvent is removed from the gel, followed by calcination (heat treatment) to produce the final, high-purity oxide material. researchgate.net

This method allows for the synthesis of mesoporous alumina with a high specific surface area and controlled porosity. researchgate.net For instance, using aluminum alkoxide precursors derived from aluminum cans, mesoporous alumina can be synthesized via a sol-gel method, with aging conditions like temperature and duration being key parameters in determining the final properties. researchgate.net

Boehmite (γ-AlOOH), an aluminum oxyhydroxide, is a significant industrial mineral used as a precursor for various aluminas. researchgate.net Aluminum acetate can be transformed into boehmite through hydrolysis, particularly under hydrothermal conditions. researchgate.netmdpi.com

The hydrolysis of an aqueous solution of aluminum acetate under hydrothermal treatment at 200°C for 2 hours results in the formation of boehmite. researchgate.netmdpi.com Similarly, water-insoluble crystalline basic aluminum acetate can be hydrothermally hydrolyzed at 200°C for 72 hours to form a sol of well-crystallized, lath-like boehmite microcrystals. scielo.br The properties of the resulting boehmite, such as crystal size and morphology, are influenced by the specific conditions of the hydrothermal process, including temperature, pressure, and reaction time. researchgate.net This boehmite can then be calcined to produce γ-alumina, which is widely used in catalysis. researchgate.net

Nanoparticle Synthesis (e.g., Aluminum Nanoparticles, Natroalunite Nanostructures)

This compound, also known as basic aluminum acetate, serves as a valuable precursor in the bottom-up synthesis of various nanostructures, including alumina (Al₂O₃) nanoparticles and natroalunite nanostructures. Its chemical properties allow for controlled hydrolysis and decomposition, which are critical steps in forming nanoscale materials.

Research Findings on Nanoparticle Synthesis:

Alumina Nanoparticles: Research has demonstrated the synthesis of nanophase alumina powder from aluminum acetate. In one method, aluminum flakes are dissolved in glacial acetic acid to produce aluminum acetate. This precursor, upon heat treatment at relatively low temperatures (around 1100 °C), yields alumina powders with an average crystal size of approximately 54 nanometers. researchgate.net This route simplifies the process and offers an alternative for producing crystalline alumina. researchgate.net In other studies, the hydrolysis of this compound (AlSA) has been studied to form γ-AlOOH (boehmite), a known precursor for various alumina-based materials. researchgate.net The green synthesis of aluminum-doped zinc oxide (Al-ZnO) nanoparticles has also been successfully achieved using aluminum acetate as the aluminum precursor, showcasing its utility in creating complex metal oxide nanoparticles. mdpi.com

Natroalunite Nanostructures: this compound plays a role in the formation of natroalunite [NaAl₃(SO₄)₂(OH)₆] nanostructures. In studies related to wastewater treatment, the addition of subacetate aluminum to solutions containing sulfate (B86663) and other ions under thermal conditions has been shown to result in the formation of well-crystallized natroalunite particles. frontiersin.org During thermal treatment, the sulfate reacts with the aluminum ions from the subacetate to form these regular hexahedron natroalunite structures. researchgate.net The process is influenced by temperature, with the formation of natroalunite being favored at temperatures above 67 °C. researchgate.net

The table below summarizes the types of nanoparticles synthesized using this compound or its derivatives as a precursor.

Nanoparticle TypePrecursor UsedSynthesis MethodResulting Nanostructure/SizeReference
Alumina (α-Al₂O₃)Aluminum AcetateHeat Treatment~54 nm crystal size researchgate.net
Al-doped ZnOAluminum AcetateGreen Synthesis~25 nm hexagonal shape mdpi.com
NatroaluniteSubacetate AluminumThermal TreatmentWell-crystallized particles frontiersin.org

Chemical Engineering Applications

This compound has several established applications in various branches of chemical engineering, primarily due to its properties as a flocculant, mordant, and treatment agent for materials.

Flocculation and Coagulation in Wastewater Treatment Processes

In environmental engineering, this compound is utilized for its coagulative properties in water and wastewater treatment. researchgate.net Coagulants are chemical agents that neutralize the charge of suspended particles in water, allowing them to aggregate into larger clusters called flocs. researchgate.net These flocs can then be more easily removed through sedimentation or filtration. researchgate.netlew.ro

Aluminum-based coagulants are popular due to their high efficiency, availability, and economic benefits. researchgate.net When added to water, aluminum salts hydrolyze to form aluminum hydroxide (B78521) precipitates, which enmesh and adsorb suspended solids, organic matter, and other impurities. researchgate.netlew.ro Specifically, the basic nature of this compound allows it to act as an effective coagulant. researchgate.net In comparative studies of reagents for removing sulfates and nitrates from industrial wastewater, subacetate aluminum demonstrated a high removal efficiency for nitrates, reaching nearly 100%, and a moderate efficiency for sulfates (66.5%), leading to the precipitation of pollutants as natroalunite particles. frontiersin.orggoogle.com This application is crucial for treating effluents from sources like coal-fired heating plants. frontiersin.org

Role as a Mordant in Textile Dyeing and Printing

This compound is widely used as a mordant in the textile industry, a practice dating back to the 18th century. google.com A mordant is a substance that affixes a dye to a textile fiber, enhancing the dye's uptake and improving the colorfastness to washing and light. google.comresearchgate.net Aluminum ions have a strong affinity for both fibers (especially cellulosic fibers like cotton) and dye molecules, acting as a chemical bridge between them. google.com

Aluminum acetate is often the preferred mordant for plant-based (cellulose) fibers because it can lead to richer shades compared to other aluminum salts like aluminum potassium sulfate. google.comresearchgate.net It is particularly recommended for printing with natural dyes. google.comresearchgate.net The process typically involves pre-mordanting the fabric with an this compound solution before introducing the dye. google.com Research comparing aluminum mordants has shown that aluminum acetate can improve colorfastness to laundering for certain natural dyes on cotton. google.com

The table below outlines the function and advantages of this compound as a mordant.

Fiber TypeApplicationFunctionAdvantageReference
Cellulose (B213188) (e.g., Cotton)Dyeing & PrintingActs as a chemical bridge between fiber and dyeProduces richer shades; improves wash fastness google.comresearchgate.net

Application in Water and Fireproofing Treatments

This compound is employed in the formulation of agents for water and fireproofing various materials, including textiles and wood. mdpi.comresearchgate.netassbt.org Its utility in this area stems from its ability to precipitate and form protective coatings on treated surfaces.

For waterproofing, the compound is used to make fabrics less permeable to water. mdpi.comresearchgate.netinstru.es When applied to a material, it can deposit basic aluminum salts within the fiber structure, which repel water. It has also been cited as a fortifier for enhancing water-proofness in cellulose materials when used in conjunction with other treatment materials. govinfo.gov

In fireproofing treatments, this compound renders materials more resistant to combustion. mdpi.comassbt.orggovinfo.gov Upon heating, aluminum compounds can release water vapor and form a non-combustible layer of alumina (aluminum oxide), which insulates the material from the heat source and reduces the rate of burning. govinfo.gov

Role in Analytical Chemistry Procedures

Clarifying Agent in Sugar Analysis

In the field of analytical chemistry, particularly in the sugar industry, clarifying agents are essential for preparing raw juice samples for polarimetric analysis of sucrose (B13894) content. cabidigitallibrary.org For many years, lead subacetate was the standard clarifying agent due to its effectiveness in precipitating impurities like amino acids, organic acids, and colorants that interfere with the optical measurement. assbt.orgcabidigitallibrary.org However, due to the toxicity and environmental hazards associated with lead, there has been a significant effort to find safer, non-toxic alternatives. assbt.orgcabidigitallibrary.org

Various aluminum compounds have been investigated as potential replacements for lead subacetate. researchgate.netassbt.orgcabidigitallibrary.org These reagents, including "alumina cream" (aluminum hydroxide) and aluminum chloride, work by coagulating and precipitating the impurities, which can then be filtered out to produce an optically clear solution for polarimetry. google.comassbt.org Studies have directly compared the efficacy of aluminum chloride with lead subacetate for clarifying sugarbeet brei extracts, showing that purity prediction from filtrates clarified with aluminum is comparably satisfactory. assbt.org A patented non-toxic clarifying composition designed to replace lead subacetate includes aluminum chloride hydroxide as a key component. google.com While these aluminum-based clarificants are effective, it has been noted that they can sometimes produce filtrates that are more colored than those clarified with lead, which historically posed a challenge for manual polarimeters but is less of an issue with modern instrumentation, especially those using near-infrared (NIR) wavelengths. assbt.orgcabidigitallibrary.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling is essential for understanding the fundamental electronic properties that govern the reactivity of aluminum complexes. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds.

Theoretical density functional calculations have been effectively used to examine the stability and reaction energetics of aluminum-containing clusters. For instance, studies on aluminum-nitrogen clusters (AlnN) have identified particularly stable anionic forms and have explored their reaction energetics with oxygen. vcu.edu The reactivity of these clusters was shown to be related to the energy required to remove an electron and an aluminum atom. vcu.edu

Similarly, the electronic structure and chemical bonding of aluminum acetylide (Al₂C₂) and its anion have been investigated through a combination of photoelectron spectroscopy and theoretical calculations. researchgate.net These studies identified two different isomers for the anion, a quasilinear acetylide structure and a planar-bridged D₂h structure, and successfully assigned the experimental spectra based on calculated electron affinities and excitation energies. researchgate.net While not directly on aluminum subacetate, these studies showcase the capability of quantum chemical methods to dissect the electronic structure and predict the reactivity of complex aluminum compounds. The application of such methods to this compound would involve modeling the interactions between the aluminum center, the acetate (B1210297) ligands, and the hydroxide (B78521) group to understand how the electronic structure influences its astringent and chemical properties.

Investigations into the reactivity of aluminum clusters with other molecules, such as nitrogen, have been performed to understand their stability and electronic properties. vcu.edu These quantum chemical studies provide a framework for predicting the behavior of more complex systems like this compound.

Table 1: Key Findings from Quantum Chemical Modeling of Aluminum-Containing Species

System StudiedComputational MethodKey FindingsReference
Aluminum-Nitrogen Clusters (AlnN)Density Functional Theory (DFT)Identified stable anionic clusters (e.g., Al₂N⁻, Al₃N⁻₂, Al₅N⁻₂). Reactivity with oxygen is linked to electron and atom removal energies. vcu.edu
Aluminum Acetylide (Al₂C₂/Al₂C₂⁻)Photoelectron Spectroscopy & Various Theoretical LevelsIdentified and assigned spectra for two anionic isomers (acetylide and D₂h planar-bridged). Provided insight into structure and bonding. researchgate.net

Molecular Dynamics Simulations for Aqueous Speciation and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and ions in solution. These simulations model the movement of atoms and molecules over time, providing a detailed picture of processes like dissolution, speciation, and diffusion.

For this compound, understanding its behavior in water is crucial. MD simulations with explicit solvent models are necessary to accurately simulate its pH-dependent speciation. The dynamic equilibrium between different aluminum species in solution is a key challenge that MD can address. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces, has been employed to elucidate the molecular composition and reactivity of AlCl₃:urea deep eutectic solvents, which are used in aluminum batteries. chemrxiv.org These simulations showed that an excess of AlCl₃ promotes the formation of ionic species and enhances reactivity, explaining experimental observations. chemrxiv.org

Reactive molecular dynamics (RMD) simulations have also been used to study the reaction of nano-aluminum particles with water. nih.gov These simulations revealed that reducing particle size accelerates the reaction rate, but also leads to agglomeration as temperature increases. nih.gov Furthermore, studies combining MD simulations with experimental methods have investigated the microstructures and gelation process of carboxylic aluminum sol systems. mdpi.com These simulations demonstrated that with increasing solid content, the colloid structure develops from a loose framework to a more compact one, and that the presence of free water molecules is key to improving fluidity. mdpi.com

These examples highlight how MD simulations can provide critical insights into the aqueous behavior of aluminum compounds, from the speciation of complex ions to the mechanisms of sol-gel transitions, which are directly relevant to the application and formulation of this compound solutions.

Table 2: Applications of Molecular Dynamics in Aluminum Systems

System/ProcessSimulation TypeKey InsightsReference
Aqueous Speciation of this compoundMolecular Dynamics (MD)Required to simulate pH-dependent formation of polynuclear complexes in explicit water.
Aluminum Carboxylate Sol-Gel ProcessMolecular Dynamics (MD)Revealed transition from loose to compact microstructures with increased solid content; highlighted the role of free water in fluidity. mdpi.com
Reaction of Nano-Aluminum with WaterReactive Molecular Dynamics (RMD)Showed that smaller particle size increases reaction rate but also agglomeration. Surface passivation reduces hydrogen yield. nih.gov
Speciation in AlCl₃:urea ElectrolytesAb Initio Molecular Dynamics (AIMD)Demonstrated that excess AlCl₃ favors the formation of reactive ionic species, enhancing electrochemical activity. chemrxiv.org

Density Functional Theory (DFT) Studies on Complex Structures

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for studying the structure and energetics of complex molecules and materials. DFT calculations have been instrumental in understanding the structure of aluminum complexes in various environments.

DFT studies have shown that in aqueous solutions, this compound forms polynuclear complexes, such as [Al₃(OAc)₆(OH)₂]⁺, which are believed to be responsible for its astringent properties. The theory has been applied to investigate the formation of Al(III) carboxylate complexes in aqueous aluminum sols. x-mol.net These studies found that Al³⁺ ions first coordinate with water to form aluminum hydrates, which then react with carboxylates like acetate. x-mol.net The formation of different monomeric and dimeric Al(III) complexes can significantly influence the structure of the precursor sols. x-mol.net

Further DFT studies on aluminum formoacetate have examined its chemical behavior under neutral and acidic conditions, revealing that the resulting Al-speciation differs significantly due to the thermodynamic dominance of hydration, hydrolysis, and polymerization under different pH conditions. nih.gov In neutral solutions, the resulting products contained more bridging carboxyl groups and fewer coordinated water molecules. nih.gov DFT has also been successfully applied to other aluminum complexes, such as those with fluoride (B91410) and citrate, providing detailed information on bond lengths, coordination, and the effects of ligands on the structure. nih.govresearchgate.net For example, in aqueous Al-F complexes, the Al-OH₂ bond lengths were found to increase as fluoride progressively replaces water, indicating a labilizing effect of the fluoride ligand. nih.gov

Table 3: DFT Investigations of Aluminum Complex Structures

Complex/SystemDFT FocusKey Structural FindingsReference
Aqueous this compoundComplex FormationForms polynuclear complexes, e.g., [Al₃(OAc)₆(OH)₂]⁺.
Al(III) Carboxylate Complexes in SolsStructure FormationAl³⁺ forms hydrates, then reacts with carboxylates. The structure of monomers/dimers affects the overall sol structure. x-mol.net
Aluminum Formoacetate in SolutionSpeciation and StructureStructure of Al-speciation is pH-dependent; more bridging carboxyl groups are found in neutral solutions. nih.gov
Aqueous Al-Fluoride ComplexesLigand EffectsFluoride ligands lengthen Al-OH₂ bonds, indicating a labilizing effect. nih.gov
Aluminum-Citrate ComplexesGeometry and SolvationOptimized geometries are in good agreement with X-ray data; solvation effects are critical for calculating formation energies. researchgate.net

Computational Design Strategies for Novel Aluminum-Based Compounds

Computational methods are increasingly used not just to understand existing compounds but also to design new ones with desired properties. By combining theoretical calculations with data-driven approaches, researchers can accelerate the discovery and development of novel materials.

Strategies for designing new alloys often combine computational thermodynamics (like the CALPHAD method) with machine learning techniques. researchgate.net This approach allows for high-throughput calculations to screen vast numbers of potential compositions and predict their properties, significantly speeding up the design process for materials like cast aluminum alloys. researchgate.net

In the context of aluminum-based compounds, computational design could be used to explore derivatives of this compound with modified properties. For example, by systematically replacing the acetate or hydroxide ligands with other functional groups in a computational model, it would be possible to predict how these changes affect the compound's electronic structure, stability, and interaction with water. This could lead to the design of new aluminum complexes with enhanced astringency, different solubility characteristics, or novel catalytic activities.

The design of novel materials is not limited to alloys. Computational design strategies have been applied to various classes of materials, including Co-based alloys intended as replacements for other materials. researchgate.net The ability of these computational approaches to accurately predict material properties before synthesis is a powerful tool for innovation. The foundational knowledge gained from DFT and MD studies on existing compounds like this compound provides the essential data and understanding needed to guide the computational design of new, advanced aluminum-based functional compounds.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of aluminum subacetate often involves the reaction of aluminum sulfate (B86663) with acetic acid and calcium carbonate. drugfuture.com While effective, there is a growing impetus to develop more sustainable and economically viable synthetic pathways. Future research is focusing on the utilization of alternative and waste-derived aluminum sources.

One promising avenue is the use of industrial byproducts, such as high-alumina fly ash, as a sustainable source of aluminum. cip.com.cnresearchgate.net Research has demonstrated the feasibility of extracting aluminum from such materials, which can then be used as a precursor for synthesizing aluminum compounds. researchgate.net This approach not only provides a low-cost raw material but also addresses the environmental challenge of waste management from coal-fired power plants. Another innovative approach involves solvothermal synthesis methods, which can offer better control over the product's properties. cip.com.cn

Furthermore, the principles of green chemistry are being applied to develop eco-friendly synthesis methods. For instance, the use of plant extracts, such as rice straw extract, for the synthesis of aluminum nanoparticles showcases a novel, sustainable approach that could potentially be adapted for this compound production. chemrxiv.org These bio-inspired routes often proceed under mild conditions and avoid the use of harsh chemicals.

Future research in this area will likely focus on optimizing these novel synthetic routes to achieve high yields and purity. A key challenge will be to control the speciation of aluminum in the final product, as this dictates its chemical reactivity and subsequent applications.

Synthesis ApproachPrecursor(s)Potential AdvantagesResearch Focus
ConventionalAluminum sulfate, Acetic acid, Calcium carbonateEstablished methodProcess optimization
SustainableHigh-alumina fly ash, Acetic acidUtilizes industrial waste, lower costEfficient aluminum extraction, purity control
SolvothermalAluminum chloride, Organic solventsControl over morphology and propertiesReaction condition optimization
Green SynthesisPlant extracts, Aluminum saltsEnvironmentally friendly, mild conditionsMechanism elucidation, scalability

Advanced in situ Characterization of Transient Species and Reaction Intermediates

A significant frontier in understanding the chemistry of this compound lies in the ability to observe and characterize the transient species and intermediates that form during its synthesis and reactions. The aqueous chemistry of aluminum is complex, involving various hydrolysis and polymerization steps that are highly dependent on pH and concentration. nih.gov

Advanced in situ characterization techniques are becoming indispensable for probing these dynamic processes in real-time. numberanalytics.com Techniques such as femtosecond stimulated Raman spectroscopy (FSRS) have been successfully employed to study the formation of aqueous aluminum nanoclusters, providing unprecedented insights into their structural evolution. nih.govnih.gov This method, combined with computational modeling, has allowed for the identification of key intermediates, such as the [Al7(μ3-OH)6(μ2-OH)6(H2O)12]9+ cluster core, in the formation of larger aluminum polycations. nih.gov

Other powerful in situ techniques include Fourier-transform infrared (FTIR) spectroscopy, 27Al nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS). researchgate.netrsc.org These methods can provide detailed information about the coordination environment of the aluminum ions and the nature of the acetate (B1210297) and hydroxyl ligands under reaction conditions. rsc.org The application of these techniques will be crucial for developing a comprehensive mechanistic understanding of this compound formation and its subsequent transformations.

Future research will likely involve the development of multi-modal in situ setups that combine several characterization techniques to obtain a more complete picture of the reacting system. The data obtained from these studies will be invaluable for designing more selective and efficient synthetic processes.

Development of Next-Generation Catalysts Utilizing this compound Derivatives

Aluminum compounds have long been used as catalysts and co-catalysts in various industrial processes, including polymerization and organic synthesis. researchgate.net this compound, and more specifically its hydrolysates, are emerging as versatile precursors for the synthesis of advanced catalytic materials. researchgate.net

For example, the hydrolysis of this compound can yield γ-AlOOH (boehmite), which can be used as a component in compound catalysts for the synthesis of polyesters like poly(ethylene terephthalate) (PET). researchgate.net Aluminum-based catalysts are attractive alternatives to more toxic antimony-based catalysts traditionally used in PET production. researchgate.net Research has also explored the use of aluminum complexes, which can be derived from aluminum-containing precursors, for selective hydroboration reactions, highlighting the potential of aluminum in fine chemical synthesis. rsc.org

Metal-organic frameworks (MOFs) are another class of materials where this compound derivatives could play a significant role. For instance, MIL-53(Al), an aluminum-based MOF, has shown great potential as a catalyst in PET synthesis due to its high stability and environmentally friendly nature. researchgate.net The synthesis of such MOFs often requires a source of aluminum, and the use of sustainable precursors derived from materials like high-alumina fly ash is being actively investigated. cip.com.cn

The development of next-generation catalysts from this compound will focus on tailoring the active sites at the molecular level. This involves controlling the hydrolysis and condensation of this compound to form specific aluminum species with desired catalytic properties. The ease of separation and reusability of these heterogeneous catalysts make them particularly attractive for sustainable chemical manufacturing. researchgate.net

Catalyst TypePrecursorApplicationKey Advantages
Compound Catalystγ-AlOOH (from AlSA hydrolysis)PET SynthesisReduced toxicity, environmental friendliness
Aluminum ComplexesAluminum precursorsSelective HydroborationHigh efficiency and selectivity
Metal-Organic FrameworksAluminum saltsPET Synthesis, Organic ReactionsHigh stability, reusability, tunable structure

Tailored Material Architectures with Tunable Properties

This compound can serve as a precursor for the fabrication of advanced materials with tailored architectures and tunable properties. The sol-gel process, for which this compound can be a starting material, allows for the synthesis of alumina (B75360) (Al2O3) with controlled morphology and microstructure. researchgate.net

One area of active research is the fabrication of alumina nanofibers. researchgate.net These materials possess high pore volume, large specific surface area, and tunable pore size distribution, making them suitable for applications in adsorption and catalysis. researchgate.net By carefully controlling the synthesis conditions, it is possible to produce alumina with specific crystalline phases and morphologies.

Freeze-casting is another powerful technique for creating materials with complex, three-dimensional pore structures. researchgate.net This method can be used to produce ceramic preforms that, after infiltration with a second phase, result in composite materials with enhanced mechanical properties. For instance, Al2O3/Al composites with micro-laminated architectures have been shown to exhibit enhanced damage tolerance. researchgate.net The ability to tune the pore structure during the solidification process opens up possibilities for designing materials with specific strength-to-density ratios. researchgate.net

The future of this field lies in the ability to precisely control the assembly of aluminum-based building blocks derived from this compound into hierarchical structures. This will enable the development of advanced materials for a wide range of applications, from structural components and thermal insulation to filtration membranes and photocatalytic materials. researchgate.netresearchgate.nettandfonline.com

Environmental Fate and Remediation Strategies for Aluminum-Containing Effluents

The widespread use of aluminum compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies for aluminum-containing effluents. canada.ca While aluminum is naturally abundant, anthropogenic sources can lead to elevated concentrations in water and soil, which can have ecological consequences. canada.ca

This compound, when present in wastewater, can contribute to the total organic carbon (TOC) content, which may require post-treatment steps to mitigate environmental risks. Research has shown that aluminum-containing effluents can be treated using various methods. One such method is electrocoagulation, which uses aluminum electrodes to remove pollutants like chromium, phosphorus, and turbidity from industrial wastewater. researchgate.net This process has been shown to be effective at a semi-industrial scale. researchgate.net

Phytoremediation is another promising and environmentally friendly approach for treating wastewater containing heavy metals, including aluminum. mdpi.com Studies have shown that certain aquatic plants, such as Ipomoea aquatica (water spinach) and Centella asiatica, can effectively accumulate and extract aluminum from industrial effluents. mdpi.com These plants have a high translocation factor, meaning they can transport the absorbed metal from the roots to the shoots, which facilitates its removal from the water. mdpi.com

Future research in this area will focus on developing more efficient and cost-effective remediation technologies. This includes the investigation of novel adsorbent materials, the optimization of existing treatment processes, and a deeper understanding of the biogeochemical cycling of aluminum in the environment. canada.caresearchgate.net The goal is to develop a circular economy approach where aluminum is recovered from waste streams and reused, minimizing its environmental impact.

Q & A

Q. What are the standard laboratory synthesis protocols for Aluminum Subacetate, and how do pharmacopeial guidelines differ?

this compound is typically synthesized by reacting aluminum sulfate with acetic acid, as outlined in USP monographs . The reaction produces a basic aluminum acetate complex, which is filtered and stabilized in aqueous solution. Key variations exist between pharmacopeias:

  • USP 31 : Specifies a molar ratio of aluminum sulfate to acetic acid of 1:2.5, with pH adjustment to 4.2–4.5 .
  • BP 2008 : Emphasizes the addition of tartaric acid to improve solubility for ear drop formulations .
  • Experimental optimization : Researchers should monitor reaction temperature (20–25°C) and use inductively coupled plasma (ICP) spectroscopy to verify aluminum content .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Titrimetry : Acid-base titration quantifies free acetic acid, while complexometric titration (EDTA) measures aluminum content .
  • Spectroscopy : Fourier-transform infrared (FTIR) identifies acetate ligands (C=O stretch at 1700–1750 cm⁻¹) and hydroxyl groups. X-ray diffraction (XRD) confirms amorphous vs. crystalline phases .
  • Chromatography : High-performance liquid chromatography (HPLC) detects organic impurities, such as residual tartaric acid in USP-grade solutions .

Advanced Research Questions

Q. How can conflicting data on this compound’s therapeutic mechanisms be resolved through experimental design?

A 1948 clinical trial reported no efficacy in rheumatoid arthritis , conflicting with earlier studies suggesting anti-inflammatory benefits. To address this:

  • Controlled variables : Standardize aluminum speciation (e.g., monomeric vs. polymeric forms) using pH adjustments (4.0–5.5) .
  • Model systems : Use in vitro macrophage assays to isolate immunomodulatory effects from systemic variables .
  • Meta-analysis : Compare dissolution rates across formulations (e.g., topical solutions vs. gels) to correlate bioavailability with efficacy .

Q. What computational methods are suitable for modeling this compound’s aqueous speciation, and what limitations exist?

Density functional theory (DFT) studies reveal that aqueous this compound forms polynuclear complexes (e.g., [Al₃(OAc)₆(OH)₂]⁺), which influence astringency . Challenges include:

  • Dynamic equilibrium : Simulating pH-dependent speciation requires molecular dynamics (MD) with explicit solvent models .
  • Validation : Compare computational results with extended X-ray absorption fine structure (EXAFS) spectroscopy to confirm coordination geometry .

Methodological Tables

Q. Table 1: Pharmacopeial Synthesis Guidelines Comparison

ParameterUSP 31 BP 2008 Experimental Best Practices
Aluminum Sulfate1.0 mol1.0 mol1.0 mol (99.9% purity)
Acetic Acid2.5 mol2.5 mol + tartaric acid2.5 mol (glacial, ACS-grade)
pH Range4.2–4.53.8–4.24.0–4.5 (adjust with NaOH/HCl)

Q. Table 2: Key Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Solubility in Water50 g/L (20°C)Gravimetric analysis
Astringency Threshold0.5–1.2 mM Al³⁺In vitro protein binding
Thermal StabilityDecomposes at 160°C (endothermic)Differential scanning calorimetry

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.